molecular formula C19H20N2O4 B3017466 Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate CAS No. 2034298-50-3

Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate

Cat. No.: B3017466
CAS No.: 2034298-50-3
M. Wt: 340.379
InChI Key: UZGYQBYLOWUFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate is an organic compound with the molecular formula C19H20N2O4. This compound contains a total of 45 atoms, including 20 hydrogen atoms, 19 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . It is a derivative of benzoic acid and isonicotinic acid, featuring a cyclopentyloxy group and a methyl ester functional group.

Preparation Methods

The synthesis of Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isonicotinic acid derivative: This step involves the reaction of isonicotinic acid with cyclopentanol in the presence of a dehydrating agent to form the cyclopentyloxy isonicotinic acid.

    Amidation reaction: The cyclopentyloxy isonicotinic acid is then reacted with 4-aminobenzoic acid to form the corresponding amide.

    Esterification: Finally, the amide is esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Scientific Research Applications

Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(2-(methoxy)isonicotinamido)benzoate: This compound has a methoxy group instead of a cyclopentyloxy group, which may result in different chemical and biological properties.

    Ethyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate: This compound has an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.

    Methyl 4-(2-(cyclopentyloxy)nicotinamido)benzoate: This compound has a nicotinamido group instead of an isonicotinamido group, leading to potential differences in biological activity.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[(2-cyclopentyloxypyridine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-19(23)13-6-8-15(9-7-13)21-18(22)14-10-11-20-17(12-14)25-16-4-2-3-5-16/h6-12,16H,2-5H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGYQBYLOWUFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.